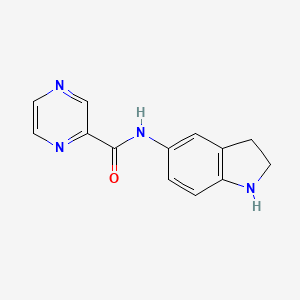
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is an intriguing compound known for its intricate structure and significant applications in various scientific fields. Its molecular complexity lies in its ability to interact with biological molecules and its potential in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the tetrahydroquinazoline core: : This step often employs cyclization reactions involving suitable starting materials such as anthranilic acid derivatives.
Introduction of the 2,4-dioxo functionality: : This involves oxidation reactions utilizing strong oxidizing agents.
Attachment of the ethyl(phenyl)amino propyl group: : This step is typically achieved via nucleophilic substitution reactions.
Industrial Production Methods: Industrial synthesis of this compound may employ catalytic processes and high-yield purification techniques to meet the demand for its use in pharmaceuticals and research.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of quinazoline derivatives with modified functionalities.
Reduction: : Reduction reactions may be employed to alter the tetrahydroquinazoline core, affecting its reactivity and interaction with other molecules.
Substitution: : Nucleophilic substitution reactions play a crucial role in modifying the side chains attached to the core structure.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate.
Reducing agents like sodium borohydride.
Nucleophiles such as ethylamine for substitution reactions.
Major Products Formed
Oxidation may yield quinazoline-2,4-dione derivatives.
Reduction typically produces dihydroquinazoline compounds.
Substitution results in various modified quinazoline derivatives.
Aplicaciones Científicas De Investigación
This compound finds diverse applications across several scientific disciplines:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Its interactions with enzymes and receptors make it a valuable tool in biochemical studies.
Medicine: : Potential therapeutic applications due to its bioactivity.
Industry: : Used in the development of new materials and chemical processes.
Mecanismo De Acción
The Mechanism: The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids.
Molecular Targets and Pathways
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : The compound could modulate receptor activity, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxoquinazoline.
N-(3-(methyl(phenyl)amino)propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.
Uniqueness: The distinct structural features of N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, such as its specific side chains and dioxo functionalities, grant it unique properties that are crucial for its specific applications and interactions. Its high selectivity in binding to biological targets sets it apart from structurally similar compounds.
There you have it—an exploration into the world of this compound from synthesis to action. What’s your next curiosity?
Propiedades
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-2-29(20-10-5-3-6-11-20)17-9-16-27-24(31)19-14-15-22-23(18-19)28-26(33)30(25(22)32)21-12-7-4-8-13-21/h3-8,10-15,18H,2,9,16-17H2,1H3,(H,27,31)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUNFXXSRVZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)
![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)



![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2758287.png)
